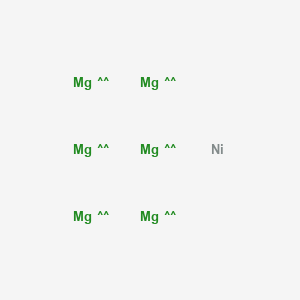
Magnesium--nickel (6/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–nickel (6/1) is a compound consisting of magnesium and nickel in a 6:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Magnesium is known for its lightweight and high strength, while nickel contributes to the compound’s stability and resistance to corrosion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium–nickel (6/1) can be synthesized through various methods, including mechanical alloying and high-temperature solid-state reactions. One common method involves ball milling magnesium and nickel powders under an inert atmosphere to prevent oxidation. The powders are mixed in the desired ratio and subjected to mechanical milling, which induces solid-state reactions and forms the compound .
Industrial Production Methods: In industrial settings, the compound can be produced using the Pidgeon process, which involves the reduction of magnesium oxide with silicon in the presence of nickel. The process is carried out at high temperatures, typically around 1200°C, in a vacuum or inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium–nickel (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen at elevated temperatures, forming magnesium oxide and nickel oxide.
Reduction: It can be reduced using hydrogen gas at high temperatures, resulting in the formation of magnesium hydride and nickel metal.
Substitution: The compound can undergo substitution reactions with halogens, forming magnesium halides and nickel halides.
Major Products Formed:
- Oxidation: Magnesium oxide and nickel oxide
- Reduction: Magnesium hydride and nickel metal
- Substitution: Magnesium halides and nickel halides
Wissenschaftliche Forschungsanwendungen
Magnesium–nickel (6/1) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which magnesium–nickel (6/1) exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, the compound provides active sites for the adsorption and activation of reactants, facilitating chemical transformations. The presence of nickel enhances the compound’s stability and resistance to deactivation, while magnesium contributes to its lightweight and high reactivity .
Vergleich Mit ähnlichen Verbindungen
- Magnesium–copper (6/1)
- Magnesium–zinc (6/1)
- Magnesium–aluminum (6/1)
Comparison: Magnesium–nickel (6/1) is unique due to its combination of lightweight and high strength, along with excellent corrosion resistance. Compared to magnesium–copper (6/1), it offers better stability and resistance to oxidation. Magnesium–zinc (6/1) has similar properties but is less effective as a catalyst. Magnesium–aluminum (6/1) is lighter but lacks the same level of corrosion resistance and catalytic activity .
Eigenschaften
CAS-Nummer |
237081-55-9 |
|---|---|
Molekularformel |
Mg6Ni |
Molekulargewicht |
204.53 g/mol |
InChI |
InChI=1S/6Mg.Ni |
InChI-Schlüssel |
NNGZJIVLMLYHQV-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


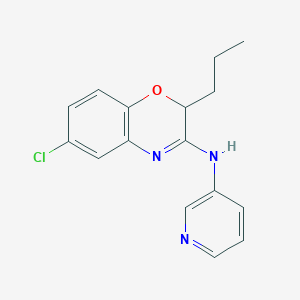
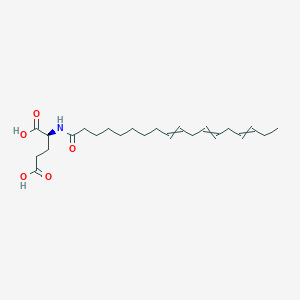
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
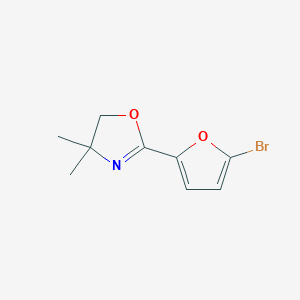
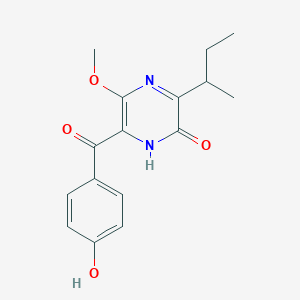
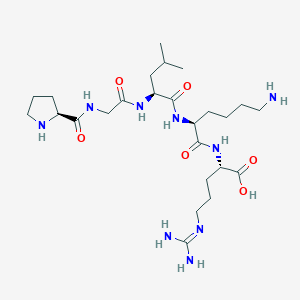

![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
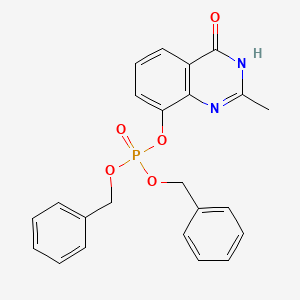
![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
